EZH2/PRC2 Enzymatic Inhibition: Direct Head-to-Head Comparison with GSK2816126
In a cell-free EZH2/PRC2 enzymatic assay with 10-dose IC50 mode (2-fold serial dilution from 400 μM), MC3629 displayed IC50 values ranging from 5.27 to 15.4 μM depending on the histone substrate used [1]. In the same study, GSK2816126 was used as a reference compound with a reported IC50 of 9.13 nM using core histone substrate. This difference represents approximately 577-fold to 1,687-fold lower potency for MC3629 compared to GSK2816126 in this in vitro enzymatic system [2].
| Evidence Dimension | EZH2/PRC2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 range: 5.27-15.4 μM (histone substrate-dependent) |
| Comparator Or Baseline | GSK2816126: IC50 9.13 nM (core histone substrate) |
| Quantified Difference | MC3629 is approximately 577- to 1,687-fold less potent than GSK2816126 in this cell-free enzymatic assay |
| Conditions | Cell-free EZH2/PRC2 assay; 10-dose IC50 mode; 2-fold serial dilution from 400 μM; various histone substrates (H3/H4 octamer, H3/H4 tetramer, histone H3, core histone); SAM as co-substrate |
Why This Matters
This quantitative potency differential is essential for experimental design: MC3629 requires substantially higher working concentrations for EZH2 inhibition than GSK2816126, which affects dose-response planning, off-target risk assessment, and interpretation of cellular versus enzymatic efficacy.
- [1] Miele E, Valente S, Alfano V, et al. The histone methyltransferase EZH2 as a druggable target in SHH medulloblastoma cancer stem cells. Oncotarget. 2017;8(40):68557-68570. View Source
- [2] McCabe MT, Ott HM, Ganji G, et al. EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations. Nature. 2012;492(7427):108-112. View Source
